![molecular formula C11H21N3OS B1478735 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one CAS No. 1605446-06-7](/img/structure/B1478735.png)
3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The synthesis of similar compounds involves a multi-step procedure . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Synthesis and Characterization
The compound 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is primarily involved in the field of organic synthesis and characterization. For instance, a similar compound, 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, was synthesized and characterized using NMR and mass spectrometry analyses, demonstrating the compound's structure and molecular composition (Grijalvo, Nuñez, & Eritja, 2015).
Therapeutic Applications
The compound's derivatives exhibit potential therapeutic applications, especially in cancer treatment and microbial infection control. Piperazine-based tertiary amino alcohols and their dihydrochlorides, derived from a similar synthesis process, have been studied for their antitumor activities, indicating the potential of these compounds in medical research and drug development (Hakobyan et al., 2020). Additionally, various 1,2,4-triazole derivatives, including those linked with piperazine, have shown promising antimicrobial activities, suggesting the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Process Development
The compound is also involved in the development of enantioselective processes for pharmaceutical applications. For example, a piperazine-1-yl related compound was synthesized as a part of developing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the compound's significance in large-scale pharmaceutical synthesis and the development of therapeutic agents (Cann et al., 2012).
Receptor Activity Modulation
Derivatives of the compound show potential in modulating receptor activity, which is crucial in treating various disorders. For instance, certain piperazine-based thiophene derivatives have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor, which play a role in cardiovascular function, indicating their therapeutic potential in related conditions (Romagnoli et al., 2008).
properties
IUPAC Name |
3-amino-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3OS/c12-3-1-11(15)14-6-4-13(5-7-14)10-2-8-16-9-10/h10H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFNSDTVMQREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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